molecular formula C17H14ClFN4O B2817193 2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034308-46-6

2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2817193
CAS No.: 2034308-46-6
M. Wt: 344.77
InChI Key: NONHGNHVWJGJAP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a pyrazolyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The pyrazolyl-pyridine moiety is then attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, phosphine ligands, bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
  • 2-chloro-4-fluoro-N-(pyrazol-5-ylmethyl)benzamide
  • 2-chloro-4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

What sets 2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide apart is the combination of the pyrazolyl-pyridine moiety with the benzamide core, which enhances its binding affinity and specificity towards certain biological targets. This unique structure provides it with distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-3-2-13(19)7-15(14)18/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONHGNHVWJGJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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